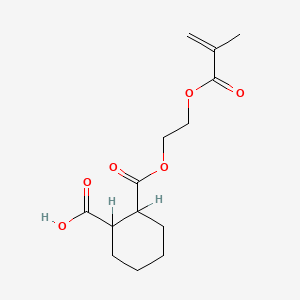

1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester

Descripción general

Descripción

1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester is a useful research compound. Its molecular formula is C14H20O6 and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester, also known as a derivative of cyclohexanedicarboxylic acid, is a compound with potential applications in various fields, particularly in the plastics industry as a plasticizer. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer products. This article reviews the biological activity of this compound, focusing on its toxicological profile, metabolic pathways, and potential health effects based on existing research.

Toxicological Profile

Research indicates that 1,2-cyclohexanedicarboxylic acid derivatives can exhibit various biological activities, including potential toxicity. For instance, studies have shown that exposure to similar compounds can lead to alterations in lipid metabolism and liver enzyme activities. Specifically, gestational and lactational exposure to 1,2-cyclohexanedicarboxylic acid diisononyl ester (DINCH), a related compound, has been associated with impaired lipid metabolism in animal studies .

Metabolic Pathways

The metabolic pathways of cyclohexanedicarboxylic acid derivatives involve hydrolysis and oxidation processes. In humans, urinary metabolites such as cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH) have been identified as biomarkers for DINCH exposure . The presence of these metabolites suggests that the compound undergoes significant biotransformation after exposure.

Case Studies

- Environmental Exposure : A study conducted on U.S. adults from 2000 to 2012 measured urinary concentrations of DINCH metabolites. The findings indicated that environmental exposure to DINCH was prevalent and raised concerns about its long-term health effects .

- Toxicity Assessment : A comprehensive toxicity review reported that high doses of DINCH led to increased serum gamma-glutamyl transferase (GGT) activity and altered bilirubin levels in rats, suggesting potential liver effects . The study established a No Observed Adverse Effect Level (NOAEL) for males and females based on these findings.

- Developmental Effects : Another study highlighted that exposure during critical developmental periods could disrupt metabolic processes in offspring, emphasizing the need for further research into reproductive toxicity associated with these compounds .

Data Table: Summary of Biological Activity Findings

Aplicaciones Científicas De Investigación

Polymer Chemistry

1,2-Cyclohexanedicarboxylic acid esters are utilized as monomers in the production of polymers. The methacryloyloxy group allows for radical polymerization, making it suitable for:

- Acrylic Resins : Enhancing flexibility and durability in coatings and adhesives.

- Biodegradable Polymers : Used in the development of environmentally friendly materials that decompose more readily than traditional plastics.

| Application Type | Description | Benefits |

|---|---|---|

| Acrylic Resins | Used in paints and coatings | Improved adhesion and durability |

| Biodegradable Polymers | Development of eco-friendly materials | Reduced environmental impact |

Pharmaceutical Formulations

The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner:

- Controlled Release Systems : Improving the efficacy of medications by providing sustained release profiles.

Environmental Studies

Research has indicated that derivatives of cyclohexanedicarboxylic acids can serve as plasticizers in various applications. The study of these compounds contributes to understanding their environmental impact:

- Plasticizer Replacement : Used as alternatives to phthalates (e.g., DINCH), which are under scrutiny for health risks.

Case Study 1: Use in Coatings

A study on the use of methacryloyloxyethyl hexahydrophthalate in coatings demonstrated improved adhesion properties compared to traditional formulations. The findings indicated that incorporating this ester into acrylic resins enhanced resistance to weathering and abrasion.

Case Study 2: Drug Delivery Systems

Research published in a peer-reviewed journal explored the use of this compound in creating hydrogels for drug delivery. The results showed that the hydrogels could effectively encapsulate therapeutic agents and provide controlled release over extended periods, highlighting its potential in pharmaceutical applications.

Regulatory Considerations

Given its applications, regulatory assessments are crucial to ensure safety and compliance. The Australian Inventory of Industrial Chemicals lists this compound, indicating it has undergone evaluation for industrial use.

Propiedades

IUPAC Name |

2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-9(2)13(17)19-7-8-20-14(18)11-6-4-3-5-10(11)12(15)16/h10-11H,1,3-8H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFCWZQFUSJPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885948 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51252-88-1 | |

| Record name | 1-[2-[(2-Methyl-1-oxo-2-propen-1-yl)oxy]ethyl] 1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51252-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051252881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.